molecular formula C15H24ClN3OS B1402423 [2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride CAS No. 1361112-13-1

[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride

Cat. No. B1402423
CAS RN: 1361112-13-1
M. Wt: 329.9 g/mol
InChI Key: WTQATZGYHFGWOL-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, one method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary depending on the substituents present on the thiazole ring. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their biological activity. For example, some thiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes in the inflammatory response .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. As a general class, thiazoles are used in various drugs and have been studied for their biological activities .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may involve the design and synthesis of new thiazole derivatives with improved potency and selectivity for their targets .

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(2-piperidin-4-ylpiperidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS.ClH/c1-11-14(20-10-17-11)15(19)18-9-3-2-4-13(18)12-5-7-16-8-6-12;/h10,12-13,16H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQATZGYHFGWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCCC2C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride
Reactant of Route 2
[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride
Reactant of Route 3
[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride
Reactant of Route 4
[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride
Reactant of Route 5
[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride
Reactant of Route 6
[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride

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